molecular formula C17H12F2N2O3S B2613169 N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide CAS No. 929473-92-7

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2613169
CAS No.: 929473-92-7
M. Wt: 362.35
InChI Key: ANLCKJKMWXVNJJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
  • N-(4-bromophenyl)-2-[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
  • N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c18-10-1-5-12(6-2-10)20-15(22)9-14-16(23)21(17(24)25-14)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCKJKMWXVNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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